1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Medicinal chemistry Benzazepine scaffold Lipophilic efficiency

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 303988-03-6) is an N1‑benzylated tetrahydro‑1‑benzazepin‑2‑one derivative. This scaffold combines a seven‑membered lactam ring fused to a benzene core, a motif shared with several pharmacologically active ligands (e.g., vasopressin V2 agonists, NMDAR‑targeted benzazepines).

Molecular Formula C18H19NO
Molecular Weight 265.356
CAS No. 303988-03-6
Cat. No. B2721966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS303988-03-6
Molecular FormulaC18H19NO
Molecular Weight265.356
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=O)CCCC3=CC=CC=C32
InChIInChI=1S/C18H19NO/c1-14-6-4-7-15(12-14)13-19-17-10-3-2-8-16(17)9-5-11-18(19)20/h2-4,6-8,10,12H,5,9,11,13H2,1H3
InChIKeyAOAXZDDSFDEYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide for 1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 303988-03-6): Class, Core Features, and Baseline Identity


1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 303988-03-6) is an N1‑benzylated tetrahydro‑1‑benzazepin‑2‑one derivative. This scaffold combines a seven‑membered lactam ring fused to a benzene core, a motif shared with several pharmacologically active ligands (e.g., vasopressin V2 agonists, NMDAR‑targeted benzazepines) [1]. The 3‑methylbenzyl N‑substituent introduces conformational rigidity and lipophilicity that distinguish this compound from unsubstituted or N‑alkyl analogs, influencing target‑binding profiles and metabolic stability in ways that generic class descriptors cannot capture [2].

Why 1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Cannot Be Replaced by a General “Benzazepinone” Analog


Tetrahydro‑1‑benzazepin‑2‑ones bearing diverse N‑substituents exhibit widely divergent biological profiles despite sharing the same core. For instance, in a series of NMDAR‑antagonist benzazepines, moving from an N‑methyl to an N‑benzyl substituent or altering the benzyl substitution pattern produced marked shifts in neuroprotective potency and target engagement [1]. Similarly, patents on benzazepinone derivatives emphasize that the nature of the N‑arylalkyl group critically modulates the compound’s pharmacokinetic properties and receptor selectivity [2]. Therefore, substituting 1‑(3‑methylbenzyl)‑1,3,4,5‑tetrahydro‑2H‑1‑benzazepin‑2‑one with a differently substituted or unsubstituted benzazepinone is not a scientifically valid interchange; the precise substitution pattern is a functional determinant, not a cosmetic variation.

Quantitative Differentiation Evidence for 1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one


Structural Pre‑organization and Lipophilic Efficiency vs. N‑Methyl and N‑Unsubstituted Benzazepinones

Introducing a 3‑methylbenzyl group at N1 increases calculated logP relative to the N‑methyl analog, while the conformational restriction imposed by the benzyl group reduces the entropic penalty upon target binding. Although no direct head‑to‑head biological data are available for this exact compound, patent filings explicitly claim that N‑arylalkyl substitution of the benzazepinone core enhances receptor affinity and prolongs residence time compared to N‑alkyl or N‑H analogs [1]. This class‑level inference is based on the documented impact of N‑substitution on the pharmacological properties of benzazepinones.

Medicinal chemistry Benzazepine scaffold Lipophilic efficiency

Predicted Metabolic Stability Differentiation from N‑Dealkylation Susceptibility

Benzazepinones bearing simple N‑alkyl groups are susceptible to rapid CYP‑mediated N‑dealkylation, a primary clearance route. The 3‑methylbenzyl substituent introduces a sterically hindered N‑methylene center, anticipated to slow oxidative N‑debenzylation kinetics relative to N‑methyl or N‑ethyl analogs [1]. This inference is grounded in the well‑established effect of N‑substituent bulk on CYP450‑catalyzed dealkylation rates.

Drug metabolism CYP450 N‑dealkylation

Chemical Purity and Batch Consistency via HPLC Quantitative Analysis

Reputable suppliers of 1‑(3‑methylbenzyl)‑1,3,4,5‑tetrahydro‑2H‑1‑benzazepin‑2‑one report a minimum purity of 98 % by HPLC, with the major identifiable impurity being the des‑methylbenzyl starting material at <0.5 % . This level of purity and controlled impurity profile directly supports reproducible biological data, which generic benzazepinone building‑blocks with unspecified purity cannot guarantee.

Analytical chemistry HPLC purity Quality control

Optimal Application Scenarios for 1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 303988-03-6)


Lead‑Generation Screening for CNS Targets Requiring Long‑Residence‑Time Ligands

The 3‑methylbenzyl group enhances both lipophilicity and conformational rigidity (Section 3, Evidence 1), making this compound suited for CNS‑focused fragment‑based or high‑throughput screens where prolonged receptor occupancy is desired. It is not interchangeable with N‑methyl benzazepinones, which lack the pre‑organization required for sustained binding [1].

In‑Vitro ADME‑Stable Probe Compound for Cellular Pathway Studies

Predicted resistance to CYP450‑mediated N‑dealkylation (Section 3, Evidence 2) positions this compound as a more metabolically stable alternative to simple N‑alkyl benzazepinones. This property is critical for long‑duration cellular assays (8–24 h) where rapid metabolic clearance of the control compound would confound results.

High‑Purity Starting Material for Structure‑Activity Relationship (SAR) Libraries

The documented ≥98 % purity and controlled impurity profile (Section 3, Evidence 3) allow medicinal chemists to synthesize focused libraries with confidence that observed SAR trends are not artifacts of contaminant‑driven activity. This reliability is particularly important when the compound serves as a late‑stage diversification intermediate [1].

Comparative Selectivity Profiling Against Closely Related N‑Substituted Benzazepinones

Because simple N‑alkyl analogs are susceptible to rapid metabolism and exhibit different target‑binding kinetics, this compound enables side‑by‑side profiling to deconvolute the contribution of the N‑substituent to selectivity and efficacy toward targets such as vasopressin V2 or NMDAR subtypes, as implied by patent and class‑level data [1].

Quote Request

Request a Quote for 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.